An In-Depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-N-methylbenzamide
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-N-methylbenzamide, with the CAS number 127201-42-7, is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its structure, featuring a tertiary amine and an N-methylated amide group on a benzene ring, imparts a unique combination of properties that influence its solubility, basicity, and potential as a synthetic building block. This guide provides a comprehensive overview of its core physicochemical properties. Due to the limited availability of direct experimental data for this specific compound, this document integrates predicted data from validated computational models, comparative analysis with structurally similar compounds, and detailed, field-proven experimental protocols for its full characterization.
Section 1: Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and properties. These data points are critical for everything from reaction stoichiometry to regulatory documentation.
Molecular Structure and Identifiers
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IUPAC Name: 3-(dimethylamino)-N-methylbenzamide
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CAS Number: 127201-42-7
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Molecular Formula: C₁₀H₁₄N₂O
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Molecular Weight: 178.23 g/mol
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SMILES: CNC(=O)C1=CC=CC(N(C)C)=C1
Predicted Physicochemical Data Summary
The following table summarizes key physicochemical properties for 3-(dimethylamino)-N-methylbenzamide. These values have been derived from established computational algorithms and provide a robust starting point for experimental design. It is crucial to note that these are in silico predictions and experimental verification is recommended.
| Property | Predicted Value | Method/Source | Significance in Drug Development |
| Melting Point | Not available (expected to be a low-melting solid or liquid) | - | Influences formulation, stability, and purification methods. |
| Boiling Point | Not available | - | Relevant for purification by distillation and assessing volatility. |
| pKa (Basic) | ~8.5 - 9.5 | MolGpKa, PypKa Server[1][2] | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability. |
| logP | ~1.5 - 2.0 | ALOGPS, Molinspiration[3] | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Moderately soluble | ALOGPS[3] | Critical for bioavailability and formulation of parenteral dosage forms. |
Section 2: Synthesis and Structural Elucidation
The synthesis and confirmation of the molecular structure are paramount. This section outlines a general, yet robust, synthetic approach and the key analytical techniques for structural verification.
Synthetic Pathway: Amide Bond Formation
The synthesis of 3-(dimethylamino)-N-methylbenzamide is typically achieved through the coupling of 3-(dimethylamino)benzoic acid with methylamine. A common and efficient method involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Caption: General workflow for the synthesis of 3-(dimethylamino)-N-methylbenzamide.
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Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-(dimethylamino)benzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0 °C.[4][5] Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
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Coupling: In a separate flask, dissolve methylamine hydrochloride in a suitable solvent and add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to generate the free amine. Cool this solution to 0 °C. Slowly add the previously prepared acyl chloride solution to the amine solution.[4]
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Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Characterization
NMR is the most powerful tool for the structural elucidation of organic molecules.[6] Predicted spectra can be generated using online tools like NMRDB.org or commercial software packages.[7][8][9]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons of the amide, and the N,N-dimethyl protons of the tertiary amine.
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Aromatic Protons: A complex multiplet pattern between δ 7.0-7.8 ppm.
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N-Methyl (Amide): A doublet around δ 2.9-3.1 ppm, which may broaden due to restricted rotation around the C-N amide bond.
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N,N-Dimethyl (Amine): A singlet around δ 2.9-3.0 ppm.
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¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms.
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Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically δ 168-172 ppm.
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Aromatic Carbons: Multiple signals between δ 110-150 ppm.
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N-Methyl and N,N-Dimethyl Carbons: Signals in the aliphatic region, typically δ 25-45 ppm.
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IR spectroscopy is used to identify the functional groups present in a molecule.[10]
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C=O Stretch (Amide I Band): A strong, sharp absorption is expected in the region of 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum of an amide.[11]
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N-H Bend (Amide II Band): For a secondary amide like this, a band resulting from the N-H bend coupled with C-N stretching is expected around 1510-1570 cm⁻¹.[11]
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C-N Stretch (Amide): A peak in the range of 1200-1300 cm⁻¹.
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C-N Stretch (Aromatic Amine): A band typically found between 1335-1250 cm⁻¹.[12]
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Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
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Molecular Ion Peak (M⁺): Expected at m/z = 178.
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Key Fragmentation Pathways:
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Cleavage of the amide bond is a common fragmentation pathway for benzamides.[13][14]
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Loss of the N-methylcarbamoyl group (•CONHCH₃) to give a fragment corresponding to the dimethylaminophenyl cation.
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Formation of the benzoyl-type cation through cleavage of the C-N bond of the tertiary amine, followed by subsequent loss of CO.
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Section 3: Experimental Determination of Physicochemical Properties
For drug development and other applications, precise experimental data is indispensable. This section details the standard protocols for determining the key physicochemical properties of 3-(dimethylamino)-N-methylbenzamide.
Melting and Boiling Point Determination
These fundamental properties are indicators of purity and provide information about the physical state of the compound under different conditions.
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A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.[15]
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range. A narrow range (e.g., < 2 °C) is indicative of high purity.[1]
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A small amount of the liquid is placed in a micro boiling point tube or a small test tube.
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A sealed capillary tube is placed, open end down, into the liquid.
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The apparatus is heated slowly in a suitable heating bath.[3]
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The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded. This temperature is the boiling point.[16]
Solubility Determination
Solubility in aqueous and organic media is a critical parameter for formulation and bioavailability.
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An excess amount of the compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[17]
Determination of pKa
The acid dissociation constant (pKa) of the protonated tertiary amine is a key determinant of the compound's behavior in biological systems.
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A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[12]
Determination of logP
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.
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A solution of the compound is prepared in one of the two pre-saturated phases (n-octanol or water/buffer).
-
A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to stand until the layers have fully separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]
Section 4: Comparative Analysis with Structural Analogs
To provide context for the predicted properties of 3-(dimethylamino)-N-methylbenzamide, it is useful to compare them with the known experimental data of structurally related compounds.
| Compound | Structure | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | logP |
| N,N-Dimethylbenzamide | CNC(=O)c1ccccc1 | 149.19 | 43-45[19] | 272[6] | 0.6[15] |
| 3-Aminobenzamide | NC(=O)c1cccc(N)c1 | 136.15 | 115-116[20] | 329[20] | 0.33[20] |
| N,N-Diethyl-m-toluamide (DEET) | CCN(CC)C(=O)c1cccc(C)c1 | 191.27 | Liquid | 288-292 | 2.18 |
The presence of the N-methyl group in the target compound, as opposed to the two ethyl groups in DEET, would likely result in slightly lower lipophilicity. Compared to N,N-dimethylbenzamide, the addition of the basic dimethylamino group at the meta position is expected to increase aqueous solubility at acidic pH due to salt formation.
Conclusion
This technical guide provides a structured framework for understanding and experimentally determining the physicochemical properties of 3-(dimethylamino)-N-methylbenzamide. While specific experimental data for this compound is not widely published, the use of predictive models, established analytical protocols, and comparison with structural analogs offers a robust pathway for its comprehensive characterization. The methodologies and data presented herein are intended to support researchers and drug development professionals in their evaluation and application of this promising chemical entity.
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